

Technical Support Center: Dolutegravir Sodium Regimens for Treatment-Experienced Patients

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Compound of Interest

Compound Name: Dolutegravir Sodium

Cat. No.: B607764

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **dolutegravir sodium** in treatment-experienced patient populations.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the adjustment of dolutegravir regimens for treatment-experienced patients.

Issue: Virologic failure in a patient on a dolutegravir-based regimen.

- Question: What are the immediate steps to take when a treatment-experienced patient on a dolutegravir regimen experiences virologic failure?
- Answer: The World Health Organization (WHO) defines virologic failure as two consecutive HIV viral load measurements ≥ 1000 copies/mL, with 3 months of adherence support between measurements[1]. Upon confirmation of virologic failure, it is crucial to perform genotypic resistance testing while the patient is still on the failing regimen, or within 4 weeks of discontinuation, to identify potential drug resistance mutations[2]. Management strategies vary globally, with some guidelines recommending an empiric switch to a protease inhibitor (PI)-based regimen, while others await genotypic resistance testing results to guide the selection of a new antiretroviral therapy (ART) regimen[3][4]. A new regimen should ideally consist of at least two, and preferably three, fully active drugs[2].

Issue: Presence of integrase inhibitor (INSTI) resistance-associated mutations.

- Question: How should the dolutegravir dosage be adjusted for a patient with known INSTI resistance mutations?
- Answer: For treatment-experienced adult patients with documented or clinically suspected resistance to other integrase inhibitors, the recommended dosage of dolutegravir is 50 mg twice daily[5][6][7][8]. However, the efficacy of dolutegravir is reduced in patients with the Q148 substitution plus two or more additional INSTI-resistance mutations[9]. In cases of extensive resistance, particularly the G140-Q148 mutation complex, an increased dose of 100 mg twice daily has been explored as a potential rescue therapy, though this is considered an off-label use[10].

Issue: Suboptimal dolutegravir plasma concentrations.

- Question: What factors can lead to decreased dolutegravir concentrations, and how can this be managed?
- Answer: Co-administration with potent UGT1A or CYP3A inducers, such as efavirenz, fosamprenavir/ritonavir, tipranavir/ritonavir, and rifampin, can decrease dolutegravir plasma concentrations[5][8][9]. In such cases, for treatment-naïve or treatment-experienced INSTI-naïve patients, the dolutegravir dose should be increased to 50 mg twice daily[5][8]. Additionally, medications containing polyvalent cations (e.g., calcium, iron supplements) can bind to dolutegravir in the gastrointestinal tract and reduce its absorption. It is recommended to administer dolutegravir at least 2 hours before or 6 hours after taking medications containing polyvalent cations[5]. Severe renal impairment in INSTI-experienced patients with resistance is also associated with decreased dolutegravir concentrations, and its use is not recommended in this population[5].

Frequently Asked Questions (FAQs)

Dosing and Administration

- What is the standard dolutegravir dosage for treatment-experienced, INSTI-naïve patients?
 - The standard dosage for treatment-experienced patients who are naïve to integrase inhibitors is 50 mg once daily, in combination with other antiretroviral agents[5][8].

- When is a twice-daily 50 mg dolutegravir regimen recommended?
 - A 50 mg twice-daily regimen is recommended for adult patients with known or clinically suspected resistance to other integrase inhibitors[5][7][8]. It is also recommended for INSTI-naïve patients who are taking potent UGT1A or CYP3A inducers[5][7][8].

Resistance

- What are the key resistance mutations associated with reduced dolutegravir susceptibility?
 - Resistance-associated mutations (RAMs) that can reduce dolutegravir susceptibility include G118R, E138K, G140A/C/R/S, Q148H/K/R, N155H, and R263K[11][12]. The presence of a Q148 mutation along with other INSTI resistance mutations significantly reduces dolutegravir's efficacy[9].
- How common is treatment-emergent resistance to dolutegravir in treatment-experienced patients?
 - While dolutegravir has a high barrier to resistance, treatment-emergent resistance can occur, particularly in heavily treatment-experienced individuals with prior exposure to other integrase inhibitors[11][13]. The risk of developing resistance is higher in patients on dolutegravir monotherapy or some dual-therapy regimens[14].

Clinical Efficacy

- What is the efficacy of dolutegravir in treatment-experienced patients based on clinical trials?
 - The SAILING study, a Phase III clinical trial, demonstrated that dolutegravir was superior to raltegravir in treatment-experienced, INSTI-naïve patients[7]. In the DAWNING and SAILING trials, dolutegravir-based regimens showed high virologic response rates at week 48 in treatment-experienced participants across different age groups[15][16]. The VIKING-3 study showed that dolutegravir 50 mg twice daily was effective in patients with existing resistance to other integrase inhibitors[7].

Data Presentation

Table 1: Recommended **Dolutegravir Sodium** Dosages for Treatment-Experienced Adults

Patient Population	Recommended Dolutegravir Dosage	Key Considerations
INSTI-Naive	50 mg once daily[5]	In combination with other antiretrovirals.
INSTI-Experienced (with certain INSTI resistance mutations)	50 mg twice daily[5][7]	Recommended for patients with documented or clinically suspected resistance to other INSTIs.
Coadministration with Potent UGT1A/CYP3A Inducers	50 mg twice daily[5]	Applies to INSTI-naive patients. Examples of inducers include efavirenz and rifampin.
Severe Renal Impairment (INSTI-experienced with resistance)	Not recommended[5]	Decreased dolutegravir concentrations may lead to loss of therapeutic effect.

Table 2: Virologic Response Rates in Key Clinical Trials for Treatment-Experienced Patients

Clinical Trial	Patient Population	Dolutegravir Regimen	Comparator Regimen	Week 48 Virologic Response (HIV-1 RNA <50 copies/mL)
SAILING	INSTI-naive, resistant to ≥ 2 ARV classes	Dolutegravir 50 mg once daily + OBT	Raltegravir 400 mg twice daily + OBT	Dolutegravir demonstrated superiority to raltegravir[7].
DAWNING & SAILING (Combined Analysis)	Treatment-experienced	Dolutegravir-based regimens	Non-dolutegravir-based regimens	70-100% across different age groups (≥ 50 years)[15][16].
VIKING-3	INSTI-resistant	Dolutegravir 50 mg twice daily + OBT	N/A (single-arm study)	Showed efficacy in this difficult-to-treat population[7].

OBT: Optimized Background Therapy

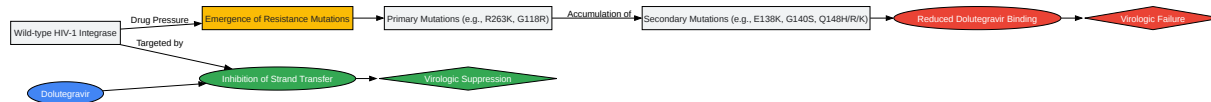
Experimental Protocols

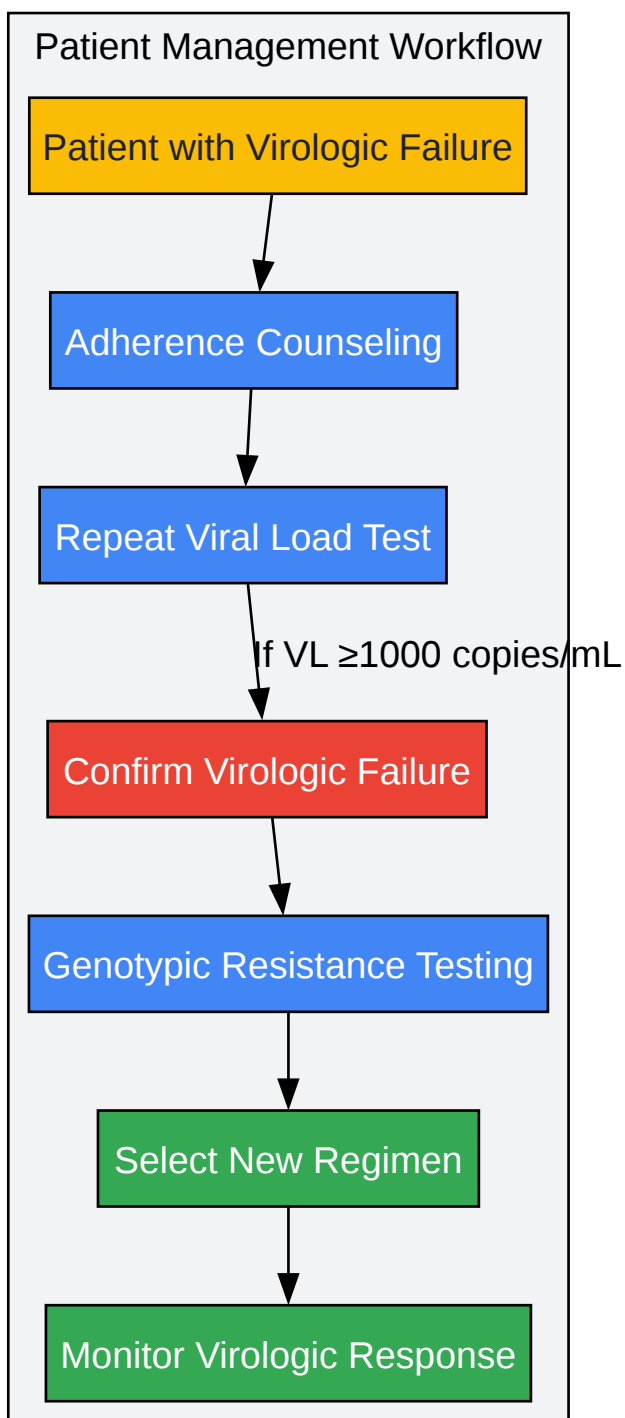
Protocol: Management of Virologic Failure in a Treatment-Experienced Patient

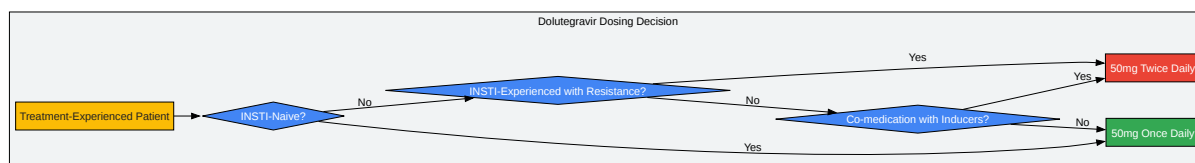
- Confirmation of Virologic Failure:
 - Measure plasma HIV-1 RNA levels.
 - If the viral load is ≥ 1000 copies/mL, provide adherence counseling and support.
 - Repeat HIV-1 RNA measurement in 3 months.
 - If the viral load remains ≥ 1000 copies/mL, confirm virologic failure[1].
- Resistance Testing:

- While the patient is on the failing regimen (or within 4 weeks of discontinuation), collect a blood sample for genotypic resistance testing[2].
- The test should assess for mutations in the integrase, reverse transcriptase, and protease genes.
- Selection of a New Regimen:
 - Review the patient's complete ART history and previous resistance test results.
 - Based on the current genotypic resistance test results, select a new regimen with at least two, and preferably three, fully active drugs[2].
 - For patients with INSTI resistance, consider a boosted protease inhibitor-based regimen[17]. If dolutegravir is still considered, a dose of 50 mg twice daily may be appropriate, depending on the specific resistance mutations[5].
- Monitoring:
 - After initiating the new regimen, monitor HIV-1 RNA levels to ensure virologic suppression.
 - Continue to monitor for any adverse events.

Mandatory Visualizations







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